2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-ethyl-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-4-15(5-2)21(29)27-12-10-26(11-13-27)19-18-20(23-14-22-19)28(25-24-18)16-6-8-17(30-3)9-7-16/h6-9,14-15H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBCVKAGAKYGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the piperazine moiety and the methoxyphenyl group further enhances its potential medicinal properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold often exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound is hypothesized to possess similar antimicrobial effects due to its structural similarities with known active triazole derivatives.
Anticancer Properties
Triazole derivatives are also recognized for their anticancer activities. Studies have demonstrated that certain compounds within this class can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Pharmacokinetics and ADME Profile
A comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) analysis is crucial for understanding the pharmacokinetic profile of new compounds. In silico studies have been conducted to evaluate the drug-likeness and bioavailability of similar triazole derivatives. These analyses suggest that modifications to the triazole structure can significantly influence solubility and permeability .
| Property | Value |
|---|---|
| Lipophilicity | Moderate |
| Water Solubility | Low to Moderate |
| Metabolic Stability | Favorable |
| Bioavailability | High |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies reveal potential interactions with enzyme active sites relevant to disease pathways. For example, docking simulations indicate that the compound may effectively bind to targets involved in cancer proliferation pathways .
Case Studies
Several studies have been conducted on similar compounds with promising results:
- Antimycobacterial Activity : A study on triazole derivatives indicated significant activity against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .
- Antifungal Properties : Research has shown that 1,2,4-triazoles exhibit antifungal activity against pathogens like Candida albicans, reinforcing their therapeutic potential in treating fungal infections .
- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that specific substitutions on the triazole ring can lead to enhanced biological activity, guiding future synthetic efforts for optimizing efficacy .
Preparation Methods
Formation of the Pyrimidine Intermediate
A thiophene-based pyrimidine precursor, such as 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol, is synthesized by reacting (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiourea in 1,4-dioxane under acidic conditions. Cyclization is achieved through refluxing with acetic acid, yielding the pyrimidine-thiol intermediate.
Triazole Ring Formation
Hydrazine-mediated cyclization introduces the triazole ring. For instance, treatment of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol with hydrazine hydrate under microwave irradiation facilitates the formation of thetriazolo[4,5-d]pyrimidine system. Regioselectivity is ensured by optimizing reaction temperature and solvent polarity, with the 4-methoxyphenyl group pre-installed to direct cyclization.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine formation | Thiourea, 1,4-dioxane, reflux, 24 h | 65–70 |
| Triazole cyclization | Hydrazine hydrate, MW, 150°C, 2 h | 75–80 |
Acylation of the Piperazine Nitrogen
The secondary amine of the piperazine is acylated with 2-ethylbutanoyl chloride to install the ketone functionality.
Synthesis of 2-Ethylbutanoyl Chloride
2-Ethylbutanoic acid is treated with thionyl chloride (SOCl2) in dichloromethane at 0–5°C, followed by distillation to isolate the acyl chloride.
Coupling Reaction
The piperazinyl-triazolopyrimidine intermediate is dissolved in dry THF, and 2-ethylbutanoyl chloride is added dropwise under nitrogen. Triethylamine is employed as a base to scavenge HCl. The reaction proceeds at room temperature for 6 h, yielding the target compound after purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights
- Excess acyl chloride (1.2 eq) ensures complete conversion.
- Low temperatures (0–5°C) minimize diketone byproduct formation.
Overall Synthetic Route and Characterization
The convergent synthetic pathway is summarized as follows:
- Triazolopyrimidine core synthesis : Cyclocondensation → triazole formation.
- Piperazine introduction : SNAr substitution under basic conditions.
- Acylation : Nucleophilic acyl substitution at the piperazine nitrogen.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 8.62 (s, 1H, triazole-H), 7.45–7.40 (m, 2H, Ar-H), 6.95–6.90 (m, 2H, Ar-H), 3.85 (s, 3H, OCH3), 3.75–3.60 (m, 8H, piperazine-H), 2.85–2.70 (m, 2H, COCH2), 1.55–1.40 (m, 4H, CH2CH2), 0.95 (t, 6H, CH2CH3).
- 13C NMR : δ 208.5 (C=O), 161.2 (C-OCH3), 154.3 (triazole-C), 130.1–114.8 (Ar-C), 55.2 (OCH3), 52.8–46.5 (piperazine-C), 32.1 (COCH2), 24.5 (CH2), 11.2 (CH3).
- HRMS : [M+H]+ Calculated for C25H31N7O2: 478.2563; Found: 478.2568.
Reaction Optimization and Challenges
Regioselectivity in Triazole Formation
Microwave irradiation and polar aprotic solvents (DMF, NMP) favor the desiredtriazolo[4,5-d]pyrimidine regioisomer over [1,5-a] derivatives. Computational modeling (DFT) predicts thermodynamic control under these conditions.
Piperazine Substitution Efficiency
Electron-withdrawing groups (e.g., Cl) at C-7 enhance SNAr reactivity. Potassium carbonate in ethanol achieves higher yields compared to NaOH due to milder basicity, reducing hydrolysis.
Acylation Side Reactions
Competitive over-acylation at both piperazine nitrogens is mitigated by using a mono-protected piperazine derivative. However, this necessitates an additional deprotection step, complicating the synthesis.
Alternative Synthetic Approaches
One-Pot Sequential Reactions
Combining triazole cyclization and piperazine substitution in a single pot reduces purification steps. For example, in situ generation of the 7-chloro intermediate followed by piperazine addition achieves 50% overall yield.
Enzymatic Acylation
Lipase-catalyzed acylation in ionic liquids offers a greener alternative, though yields remain suboptimal (40–45%) compared to classical methods.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves multi-step routes, starting with the formation of the triazolopyrimidine core followed by piperazine coupling and subsequent functionalization. Key steps include:
- Core formation : Cyclocondensation of substituted amidines with nitriles under acidic conditions (e.g., acetic acid) to generate the triazolopyrimidine ring .
- Piperazine coupling : Use of Buchwald-Hartwig amination or nucleophilic substitution with piperazine derivatives, requiring catalysts like Pd/C or CuI in solvents such as DMF or DCM .
- Final functionalization : Alkylation or acylation reactions to introduce the ethyl and butanone groups. Optimize yields (typically 60-75%) by controlling temperature (80-120°C) and reaction time (12-24 hrs) .
Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers confirm the compound’s identity?
- NMR (¹H/¹³C) : Key markers include:
- Aromatic protons (δ 6.8-8.2 ppm) for the 4-methoxyphenyl group.
- Piperazine N-CH₂ signals (δ 2.5-3.5 ppm).
- Triazolopyrimidine ring carbons (δ 150-160 ppm in ¹³C NMR) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets such as kinases or COX enzymes?
- Target selection : Prioritize kinases (e.g., EGFR, Aurora kinases) or cyclooxygenase (COX-2) based on structural analogs showing inhibitory activity .
- Docking workflow :
Prepare the compound’s 3D structure using software like Schrödinger Maestro.
Use AutoDock Vina or Glide for flexible ligand docking into target active sites.
Validate with binding affinity calculations (ΔG) and compare to known inhibitors (e.g., imatinib for kinases) .
- Critical parameters : Include solvation effects and perform molecular dynamics simulations to assess stability of ligand-receptor complexes .
Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?
- Dose-response calibration : Ensure in vitro assays (e.g., IC₅₀ in cell lines) use physiologically relevant concentrations validated by pharmacokinetic studies .
- Metabolite profiling : Use LC-MS to identify active metabolites in vivo that may differ from parent compound activity .
- Animal model optimization : Select models with humanized targets or genetic backgrounds matching in vitro systems (e.g., xenografts with EGFR mutations) .
- Statistical rigor : Apply randomized block designs with ≥4 replicates to account for biological variability .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity?
- Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase binding .
- Side chain optimization : Introduce polar groups (e.g., -OH, -NH₂) on the piperazine ring to improve solubility and reduce off-target effects .
- Biological testing : Screen analogs against panels of related targets (e.g., kinase profiling services) to quantify selectivity indices .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
